N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20185957
InChI: InChI=1S/C17H18N4O2S/c1-11-6-4-7-12(2)15(11)18-14(22)10-24-17-20-19-16(21(17)3)13-8-5-9-23-13/h4-9H,10H2,1-3H3,(H,18,22)
SMILES:
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol

N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC20185957

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C17H18N4O2S
Molecular Weight 342.4 g/mol
IUPAC Name N-(2,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C17H18N4O2S/c1-11-6-4-7-12(2)15(11)18-14(22)10-24-17-20-19-16(21(17)3)13-8-5-9-23-13/h4-9H,10H2,1-3H3,(H,18,22)
Standard InChI Key WLTASJGGJNFKIC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Introduction

The compound N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic organic compound that integrates multiple functional groups. It belongs to a class of molecules often studied for their biological and pharmacological activities due to the presence of triazole and furan moieties. These structural elements are known for their roles in antimicrobial, antifungal, and anticancer agents.

Key Functional Groups:

  • N-(2,6-Dimethylphenyl): This aromatic amine contributes to the compound's hydrophobicity and may influence its interaction with biological membranes.

  • Furan Ring: A five-membered oxygen-containing heterocycle that is often associated with bioactivity.

  • Triazole Ring: The 1,2,4-triazole is a nitrogen-rich heterocycle known for its stability and ability to form hydrogen bonds.

  • Thioether Linkage (-S-): This group connects the triazole ring to the acetamide backbone and may enhance lipophilicity.

  • Acetamide Group: A common functional group in bioactive molecules that can participate in hydrogen bonding.

Molecular Formula:

The molecular formula suggests a balance of hydrophilic and lipophilic properties, which may affect solubility and bioavailability.

Antimicrobial Activity

Compounds containing triazole and furan rings are widely studied for their antimicrobial properties. The sulfur atom in the thioether linkage further enhances this activity by interacting with microbial enzymes.

Anticancer Potential

Triazole derivatives have shown promising results as anticancer agents by inhibiting key enzymes like kinases or disrupting DNA synthesis.

Synthesis

While specific synthetic methods for this compound are not available in the provided data, similar compounds are typically synthesized through multi-step reactions involving:

  • Formation of the triazole ring via cyclization reactions.

  • Introduction of the furan moiety through electrophilic substitution.

  • Coupling of the dimethylphenylamine with an acetamide precursor using condensation reactions.

Analytical Characterization

For compounds like this one, characterization techniques include:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR to confirm structural details.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups such as amides (C=OC=O), thioethers (CSC-S), and aromatic rings.

  • X-ray Crystallography:

    • To elucidate three-dimensional molecular geometry.

Biological Studies

Although no direct studies on this compound were found in the search results, related structures suggest it could exhibit:

  • High binding affinity to biological targets due to its heterocyclic framework.

  • Moderate-to-high metabolic stability due to the presence of stable aromatic systems.

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